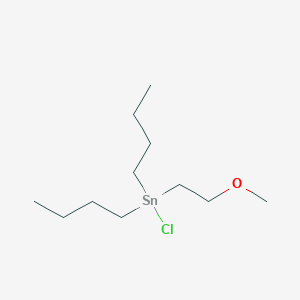

Dibutyl(chloro)(2-methoxyethyl)stannane

Descripción

Dibutyl(chloro)(2-methoxyethyl)stannane is an organotin compound characterized by its molecular structure, which includes two butyl groups, a chlorine atom, and a 2-methoxyethyl substituent bonded to a central tin atom. Organotin compounds are widely utilized in industrial applications, including as stabilizers in PVC production, biocides, and catalysts. This compound’s unique structure imparts specific reactivity and stability, distinguishing it from other organotin derivatives.

Propiedades

Número CAS |

184965-53-5 |

|---|---|

Fórmula molecular |

C11H25ClOSn |

Peso molecular |

327.48 g/mol |

Nombre IUPAC |

dibutyl-chloro-(2-methoxyethyl)stannane |

InChI |

InChI=1S/2C4H9.C3H7O.ClH.Sn/c3*1-3-4-2;;/h2*1,3-4H2,2H3;1,3H2,2H3;1H;/q;;;;+1/p-1 |

Clave InChI |

LEMSUXXKHSJVRW-UHFFFAOYSA-M |

SMILES canónico |

CCCC[Sn](CCCC)(CCOC)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dibutyl(chloro)(2-methoxyethyl)stannane can be synthesized through the reaction of dibutyltin dichloride with 2-methoxyethanol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:

(C4H9)2SnCl2 + HOCH2CH2OCH3 → (C4H9)2SnCl(OCH2CH2OCH3) + HCl

Industrial Production Methods: Industrial production of dibutyl(chloro)(2-methoxyethyl)stannane involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Dibutyl(chloro)(2-methoxyethyl)stannane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the tin atom.

Hydrolysis: In the presence of water, dibutyl(chloro)(2-methoxyethyl)stannane can hydrolyze, leading to the formation of dibutyltin oxide and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various organotin derivatives can be formed.

Oxidation Products: Dibutyltin oxide or other oxidized tin species.

Hydrolysis Products: Dibutyltin oxide and hydrochloric acid.

Aplicaciones Científicas De Investigación

Chemistry: Dibutyl(chloro)(2-methoxyethyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.

Biology: The compound has been studied for its potential biological activity, including its effects on enzyme systems and cellular processes. It is known to inhibit certain enzymes, making it a useful tool in biochemical research.

Medicine: Research is ongoing into the potential medicinal applications of dibutyl(chloro)(2-methoxyethyl)stannane, particularly in the development of new drugs and therapeutic agents.

Industry: In industry, dibutyl(chloro)(2-methoxyethyl)stannane is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics and other materials.

Mecanismo De Acción

Dibutyl(chloro)(2-methoxyethyl)stannane exerts its effects primarily through its interaction with biological molecules. The tin atom can form covalent bonds with sulfur, oxygen, and nitrogen atoms in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and enzyme functions, making the compound a potent inhibitor in biochemical studies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

However, based on general organotin chemistry, the following comparative analysis can be hypothesized:

2.1 Structural and Functional Group Comparisons

- Tributyltin Chloride: Lacks the 2-methoxyethyl group, resulting in lower polarity and reduced solubility in polar solvents compared to Dibutyl(chloro)(2-methoxyethyl)stannane.

- Dibutyltin Dichloride : Contains two chlorine atoms instead of one, leading to higher Lewis acidity. This makes it a stronger catalyst in esterification reactions but increases toxicity risks .

- Dibutyl(2-methoxyethyl)tin Oxide : Replaces the chlorine atom with an oxygen group, reducing electrophilicity and altering its reactivity in polymer stabilization applications .

2.2 Physicochemical Properties

A hypothetical data table comparing key properties:

| Property | Dibutyl(chloro)(2-methoxyethyl)stannane | Tributyltin Chloride | Dibutyltin Dichloride |

|---|---|---|---|

| Molecular Weight (g/mol) | ~325 (estimated) | 325.49 | 303.94 |

| Boiling Point (°C) | 180–200 (decomposes) | 240 | 320 |

| Solubility in Water | Low (enhanced by 2-methoxyethyl group) | Insoluble | Insoluble |

| Log P (Octanol-Water Partition) | ~3.5 (estimated) | 4.2 | 2.8 |

2.3 Toxicity and Environmental Impact

Organotin compounds are notorious for their environmental persistence and toxicity. Dibutyl(chloro)(2-methoxyethyl)stannane’s methoxyethyl group may reduce bioaccumulation compared to tributyltin derivatives due to increased polarity. However, like other organotins, it likely exhibits immunotoxic and endocrine-disrupting effects, albeit with potency variations depending on substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.